molecular formula C19H27N3O3S2 B2415261 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946356-81-6

4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2415261
CAS No.: 946356-81-6
M. Wt: 409.56
InChI Key: NTWAGUNRFAOZJK-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H27N3O3S2 and its molecular weight is 409.56. The purity is usually 95%.
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Biological Activity

4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 846023-55-0

Structural Features

The compound features several key structural components:

  • A methoxy group at the para position on the benzene ring.
  • A methyl group at the meta position.
  • A benzenesulfonamide moiety , which is critical for its biological activity.
  • A 4-methylpiperazine ring, which enhances its pharmacological profile.
  • A thiophene ring , contributing to its unique interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of compounds containing piperazine and sulfonamide functionalities often exhibit significant antitumor activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer models:

CompoundTargetIC50 (µM)
CFI-400945HCT116 (colon cancer)<1.0
82aPim Kinases0.4 - 1.1
83MM1.S (multiple myeloma)0.64

The compound's structure suggests it may act as an inhibitor of specific kinases involved in cancer cell proliferation, similar to other known inhibitors .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Kinase Activity : The sulfonamide group may interact with ATP-binding sites on kinases, blocking phosphorylation processes essential for cell cycle progression.
  • Induction of Apoptosis : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies and Experimental Data

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

  • Compounds with similar piperazine structures were tested against MCF-7 (breast cancer) and showed IC50 values ranging from 0.12 to 2.78 µM, indicating promising therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through its SAR:

  • Piperazine Substitution : Variations in the piperazine substituents significantly influence potency and selectivity against different targets.
  • Sulfonamide Group : The presence of the sulfonamide moiety is crucial for maintaining activity against tumor cells.
  • Aromatic Systems : The introduction of thiophene or other heterocycles can enhance lipophilicity and improve cellular uptake.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-15-12-17(4-5-19(15)25-3)27(23,24)20-13-18(16-6-11-26-14-16)22-9-7-21(2)8-10-22/h4-6,11-12,14,18,20H,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWAGUNRFAOZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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